6-chloro-N-phenylpyridine-3-sulfonamide
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Overview
Description
6-chloro-N-phenylpyridine-3-sulfonamide is a chemical compound with the molecular formula C11H9ClN2O2S and a molecular weight of 268.71936 g/mol It is characterized by the presence of a chloro group, a phenyl group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
The synthesis of 6-chloro-N-phenylpyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with aniline under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
6-chloro-N-phenylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: The phenyl group can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-chloro-N-phenylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and phenyl groups contribute to the compound’s overall stability and reactivity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
6-chloro-N-phenylpyridine-3-sulfonamide can be compared with similar compounds such as 6-chloro-N-ethyl-N-phenylpyridine-3-sulfonamide. The latter has an ethyl group instead of a hydrogen atom attached to the nitrogen in the sulfonamide group, which can affect its chemical properties and reactivity .
Other similar compounds include:
- 6-chloro-N-methyl-N-phenylpyridine-3-sulfonamide
- 6-chloro-N-isopropyl-N-phenylpyridine-3-sulfonamide
Properties
Molecular Formula |
C11H9ClN2O2S |
---|---|
Molecular Weight |
268.72 g/mol |
IUPAC Name |
6-chloro-N-phenylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H9ClN2O2S/c12-11-7-6-10(8-13-11)17(15,16)14-9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
RHAXQCFTVKAOSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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